

Spectroscopic Analysis of 5-Bromo-1-Pentene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-1-pentene

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This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for **5-bromo-1-pentene**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectroscopic data, experimental protocols, and visual representations of analytical workflows and molecular fragmentation pathways.

Introduction

5-Bromo-1-pentene (C_5H_9Br) is a valuable bifunctional molecule featuring both a terminal alkene and a primary alkyl bromide. This unique combination of reactive sites makes it a versatile building block in organic synthesis. Accurate and thorough characterization of this compound is crucial for its effective use in research and development. This guide presents a detailed analysis of its spectroscopic properties, focusing on Fourier-Transform Infrared (FTIR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS).

Infrared (IR) Spectroscopy Data

The infrared spectrum of **5-bromo-1-pentene** provides key information about its functional groups. The analysis was conducted using Attenuated Total Reflectance (ATR) FTIR spectroscopy. The characteristic absorption bands are summarized in the table below.

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibration	Functional Group
~3075	Medium	=C-H Stretch	Alkene
~2935	Strong	-C-H Stretch (asymmetric)	Alkane
~2855	Strong	-C-H Stretch (symmetric)	Alkane
~1642	Medium	C=C Stretch	Alkene
~1440	Medium	-CH ₂ - Scissoring	Alkane
~995	Strong	=C-H Bend (out-of-plane)	Alkene
~915	Strong	=CH ₂ Bend (out-of-plane)	Alkene
~640	Medium	C-Br Stretch	Alkyl Halide

Mass Spectrometry Data

Electron ionization mass spectrometry of **5-bromo-1-pentene** reveals its molecular weight and provides insights into its fragmentation patterns, which is essential for structural confirmation. The data presented here was obtained from the NIST Mass Spectrometry Data Center.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
41	100	[C ₃ H ₅] ⁺ (Allyl cation)
69	85	[C ₅ H ₉] ⁺
148/150	15	[C ₅ H ₉ Br] ⁺ (Molecular Ion, M ⁺ /M+2 ⁺)
39	12	[C ₃ H ₃] ⁺
27	10	[C ₂ H ₃] ⁺

Note: The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion at m/z 148 and 150, with a relative abundance ratio of approximately 1:1, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes.

Experimental Protocols

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid **5-bromo-1-pentene** to identify its functional groups.

Methodology:

- **Instrument Preparation:** The FTIR spectrometer (e.g., a Bruker Tensor 27 FT-IR) equipped with a diamond ATR accessory is powered on and allowed to stabilize.
- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded. This accounts for the absorbance of the crystal and the ambient atmosphere (e.g., CO_2 and water vapor).
- **Sample Application:** A small drop of neat **5-bromo-1-pentene** is placed directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- **Spectrum Acquisition:** The sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a spectral range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}). The background spectrum is automatically subtracted from the sample spectrum.
- **Cleaning:** After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue to remove any residual sample.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

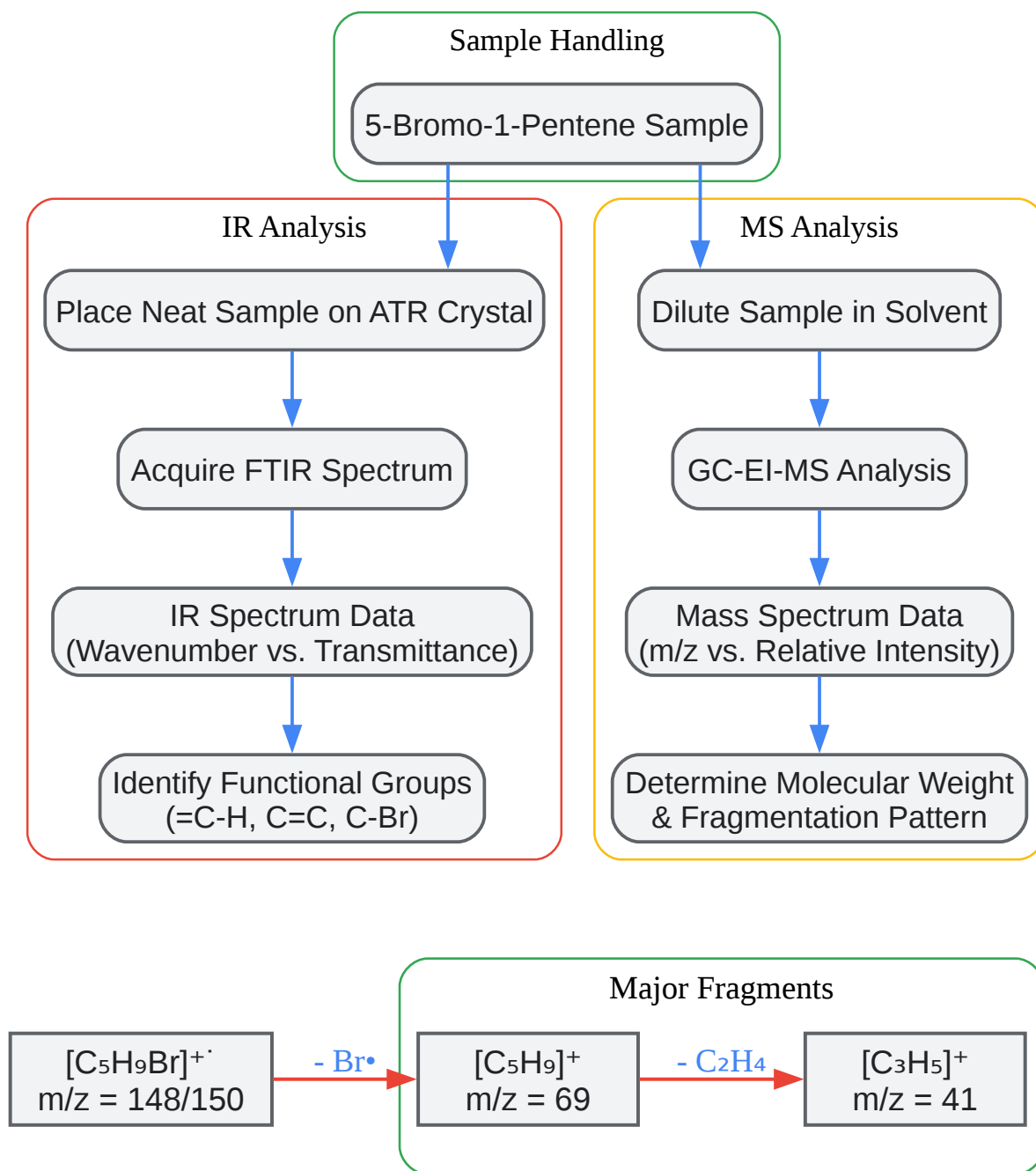
Objective: To determine the molecular weight and fragmentation pattern of **5-bromo-1-pentene**.

Methodology:

- **Sample Preparation:** A dilute solution of **5-bromo-1-pentene** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 ppm.
- **GC-MS System:** A gas chromatograph coupled to a mass spectrometer with an electron ionization source is used.
- **Gas Chromatography Method:**
 - **Injection:** 1 μL of the prepared sample is injected into the GC inlet, which is typically heated to 250°C. A split injection mode is commonly used to prevent column overloading.
 - **Carrier Gas:** Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
 - **GC Column:** A non-polar capillary column (e.g., a 30 m x 0.25 mm DB-5ms) is used for separation.
 - **Oven Temperature Program:** The oven temperature is initially held at a low temperature (e.g., 40°C) for a few minutes and then ramped up to a higher temperature (e.g., 200°C) at a rate of 10°C/min to ensure good separation and peak shape.
- **Mass Spectrometry Method:**
 - **Ionization:** Electron ionization is performed at a standard energy of 70 eV.
 - **Mass Analyzer:** A quadrupole mass analyzer scans a mass range of m/z 20-200.
 - **Data Acquisition:** Mass spectra are continuously recorded across the GC elution profile.
- **Data Analysis:** The mass spectrum corresponding to the chromatographic peak of **5-bromo-1-pentene** is extracted and analyzed to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the proposed mass spectrometry fragmentation pathway for **5-bromo-1-pentene**.



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